molecular formula C10H13N5 B12589618 Propanedinitrile, (2-azidoethyl)(3-methyl-2-butenyl)- CAS No. 649759-78-4

Propanedinitrile, (2-azidoethyl)(3-methyl-2-butenyl)-

Cat. No.: B12589618
CAS No.: 649759-78-4
M. Wt: 203.24 g/mol
InChI Key: WZDKCJPEAQMSIO-UHFFFAOYSA-N
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Description

Propanedinitrile, (2-azidoethyl)(3-methyl-2-butenyl)- is a chemical compound with the molecular formula C10H13N5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedinitrile, (2-azidoethyl)(3-methyl-2-butenyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-azidoethanol with 3-methyl-2-butenyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, (2-azidoethyl)(3-methyl-2-butenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation are typical methods.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted azides and nitriles.

Scientific Research Applications

Propanedinitrile, (2-azidoethyl)(3-methyl-2-butenyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.

    Medicine: Explored for its potential in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Propanedinitrile, (2-azidoethyl)(3-methyl-2-butenyl)- involves its interaction with molecular targets through its reactive functional groups. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various applications, including bioconjugation and material science. The nitrile group can also participate in reactions that modify the compound’s structure and function.

Comparison with Similar Compounds

Similar Compounds

    Propanedinitrile: A simpler compound with only nitrile groups.

    Propanedinitrile, (ethoxymethylene)-: Contains an ethoxymethylene group instead of azido and butenyl groups.

    Propanedinitrile, (acetyloxy)methyl-: Features an acetyloxy group.

Uniqueness

Propanedinitrile, (2-azidoethyl)(3-methyl-2-butenyl)- is unique due to the presence of both azido and nitrile groups, which confer distinct reactivity and versatility. This combination of functional groups allows for a wide range of chemical transformations and applications that are not possible with simpler nitriles.

Properties

CAS No.

649759-78-4

Molecular Formula

C10H13N5

Molecular Weight

203.24 g/mol

IUPAC Name

2-(2-azidoethyl)-2-(3-methylbut-2-enyl)propanedinitrile

InChI

InChI=1S/C10H13N5/c1-9(2)3-4-10(7-11,8-12)5-6-14-15-13/h3H,4-6H2,1-2H3

InChI Key

WZDKCJPEAQMSIO-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC(CCN=[N+]=[N-])(C#N)C#N)C

Origin of Product

United States

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